molecular formula C19H21NO6 B11163615 2-[2-({6-Oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid

2-[2-({6-Oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-3-YL}oxy)propanamido]propanoic acid

Cat. No.: B11163615
M. Wt: 359.4 g/mol
InChI Key: AQAFOSZWMMKKCF-VUWPPUDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanamido]propanoic acid: is a complex organic compound with the following IUPAC name: [({6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid . Its chemical formula is C₁₅H₁₄O₅ , and its molecular weight is 274.27 g/mol . This compound features a chromone ring system with an acetic acid side chain.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of a suitable chromone derivative with an amino acid (e.g., proline) to form the amide linkage. The acetic acid moiety is then introduced. Detailed reaction conditions and reagents would depend on the specific synthetic route chosen.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically synthesize this compound using custom synthetic routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The chromone ring system can undergo oxidation reactions.

    Substitution: The amide group is susceptible to nucleophilic substitution.

    Hydrolysis: The ester linkage in the acetic acid side chain can be hydrolyzed.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Amine nucleophiles (e.g., ammonia, primary amines).

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield hydroxylation products, while substitution can lead to various amide derivatives.

Scientific Research Applications

This compound finds applications across various scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer effects.

    Industry: May serve as a precursor for drug development or other fine chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 2-[2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)propanamido]propanoic acid lies in its specific chromone-amide-acetic acid combination. Similar compounds include:

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]propanoic acid

InChI

InChI=1S/C19H21NO6/c1-10(18(22)23)20-17(21)11(2)25-12-7-8-14-13-5-3-4-6-15(13)19(24)26-16(14)9-12/h7-11H,3-6H2,1-2H3,(H,20,21)(H,22,23)/t10-,11?/m0/s1

InChI Key

AQAFOSZWMMKKCF-VUWPPUDQSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.